![molecular formula C10H15ClN2OS B597943 N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride CAS No. 1211130-98-1](/img/structure/B597943.png)
N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride
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Overview
Description
“N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride” is a chemical compound with the molecular formula C10H15ClN2OS . It is a derivative of piperidine, a six-membered ring with five methylene groups (-CH2-) and one amine group (-NH-) . This compound is used in the synthesis of pharmaceuticals .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride” includes a piperidine ring, which is a six-membered ring that comprises five methylene groups (-CH2-) and one amine group (-NH-) .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical form of “N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride” is a powder . Its molecular weight is 288.84 .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in drug design due to their presence in various pharmaceuticals. The compound can be used as a starting material or intermediate in the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have shown significant pharmacological activity, making them valuable for further drug development .
Pharmacological Applications
The piperidine moiety is a common feature in more than twenty classes of pharmaceuticals, including alkaloids. As such, N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride could be explored for its potential pharmacological applications, particularly in the development of novel therapeutic agents .
Biological Activity Studies
This compound can be utilized in biological studies to understand its interaction with various biological targets. Its role in modulating biological pathways can lead to the discovery of new drugs with specific mechanisms of action .
Greener Synthesis Methods
Research into greener synthesis methods is vital for sustainable chemistry. This compound could be synthesized using environmentally friendly solvents, reducing the ecological footprint of chemical production .
Obesity Treatment Research
Derivatives of this compound have been investigated for their potential as peripheral cannabinoid-1 receptor antagonists. Such compounds could offer a novel approach to treating obesity by modulating appetite and energy expenditure .
Cancer Research
Piperidine derivatives have been studied for their potential to inhibit protein-protein interactions that are crucial in cancer progression. By targeting specific interactions, such as the AF9-DOT1L interaction, researchers can develop new cancer therapies .
Mechanism of Action
- Piperidine derivatives, such as this compound, often exhibit diverse biological activities due to their flexible ring structure and nitrogen atom. These activities can include anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Target of Action
Mode of Action
Safety and Hazards
Future Directions
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
N-piperidin-4-ylthiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.ClH/c13-10(9-2-1-7-14-9)12-8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRNEWDOPNYHRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CS2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672582 |
Source
|
Record name | N-(Piperidin-4-yl)thiophene-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride | |
CAS RN |
1211130-98-1 |
Source
|
Record name | N-(Piperidin-4-yl)thiophene-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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